molecular formula C11H10ClN3O2 B11815479 1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11815479
M. Wt: 251.67 g/mol
InChI Key: MECAGPZJRZEHCF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a 2-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzyl azide with ethyl propiolate in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-(2-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H10ClN3O2/c1-2-8-10(11(16)17)13-14-15(8)9-6-4-3-5-7(9)12/h3-6H,2H2,1H3,(H,16,17)

InChI Key

MECAGPZJRZEHCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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